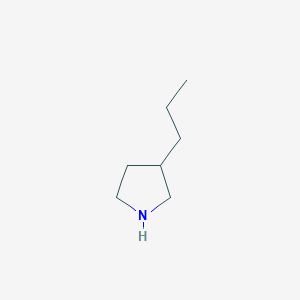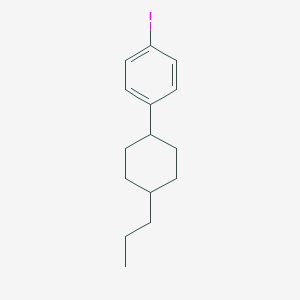
1-(Trans-4-propylcyclohexyl)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps, starting from readily available starting materials. One common synthetic route involves the iodination of 1-(Trans-4-propylcyclohexyl)benzene. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodobenzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Trans-4-propylcyclohexyl)-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a radiolabeling agent for imaging techniques.
Wirkmechanismus
The mechanism by which 1-(Trans-4-propylcyclohexyl)-4-iodobenzene exerts its effects is primarily through its reactivity as an iodobenzene derivative. The iodine atom’s presence allows for various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or its interactions with biological molecules in medicinal research .
Vergleich Mit ähnlichen Verbindungen
1-(Trans-4-propylcyclohexyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-(Trans-4-propylcyclohexyl)-4-bromobenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Trans-4-propylcyclohexyl)-4-chlorobenzene:
1-(Trans-4-propylcyclohexyl)-4-fluorobenzene: The fluorine atom imparts unique properties, particularly in medicinal chemistry due to its influence on metabolic stability and bioavailability.
The uniqueness of this compound lies in the iodine atom’s presence, which provides distinct reactivity patterns and makes it suitable for specific applications, particularly in coupling reactions and as a precursor for more complex molecules.
Eigenschaften
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
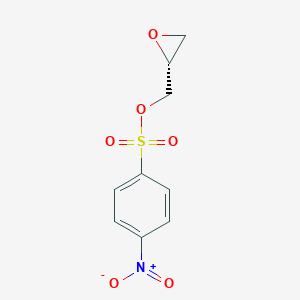
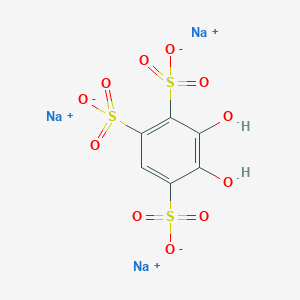
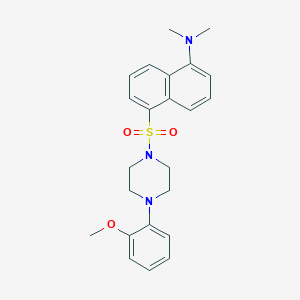
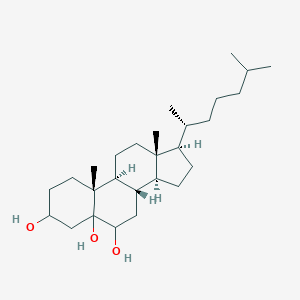
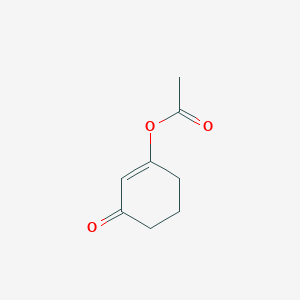
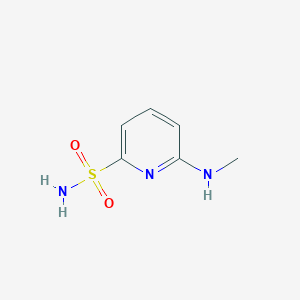
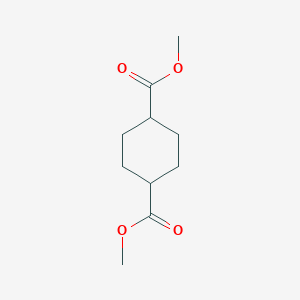

![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
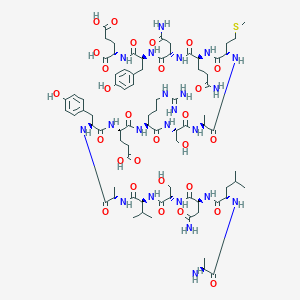
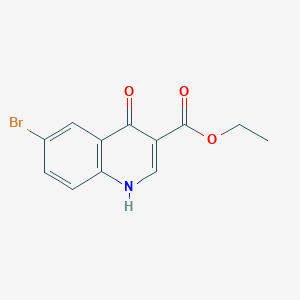
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
